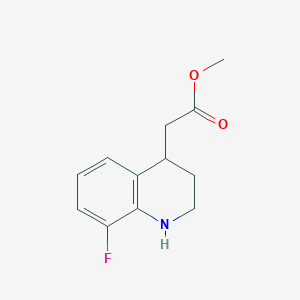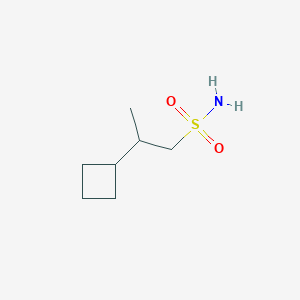
2-Cyclobutylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclobutylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . For 2-Cyclobutylpropane-1-sulfonamide, the process may involve the following steps:
Preparation of Cyclobutylpropane: Cyclobutylpropane can be synthesized through the cyclization of suitable precursors under specific conditions.
Sulfonylation: The cyclobutylpropane is then reacted with sulfonyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of sulfonamides often employs efficient and environmentally friendly methods. One such method is the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclobutylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under suitable conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutylpropane-1-sulfonamide has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the synthesis of folic acid by acting as competitive antagonists of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA in bacteria, leading to their bacteriostatic effect .
Vergleich Mit ähnlichen Verbindungen
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators.
Sulfinamides: Employed in organic synthesis and as intermediates in the production of other sulfur-containing compounds.
Sulfonimidates: Utilized as precursors for polymers and drug candidates.
Uniqueness: 2-Cyclobutylpropane-1-sulfonamide stands out due to its unique cyclobutylpropane moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2-cyclobutylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
KPBRCNBWVTVPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)N)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



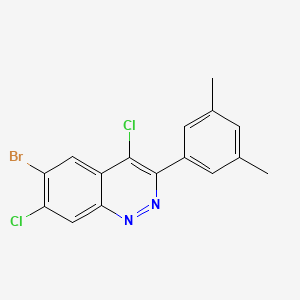
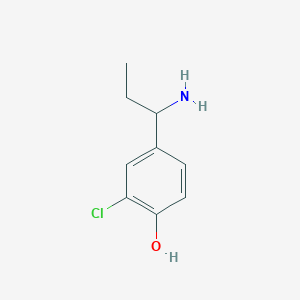
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
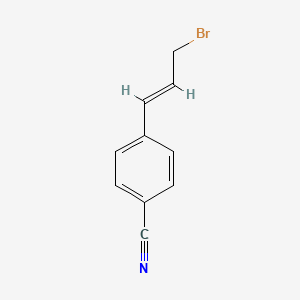

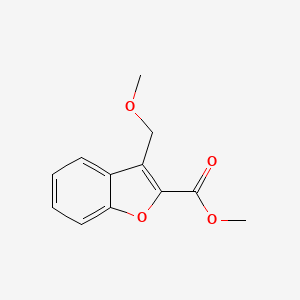
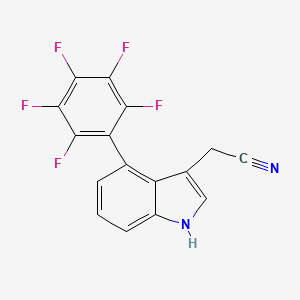
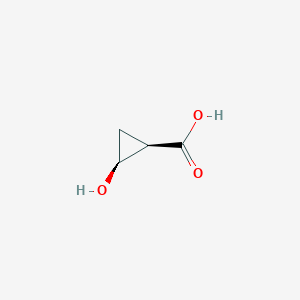
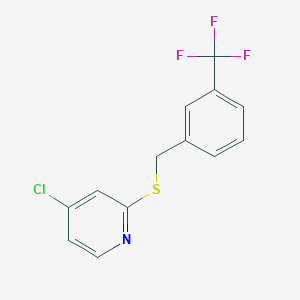
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
